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Cat. No.: B1593757 Get Quote

Introduction

While the application of 1,3-dioxepane derivatives as chiral ligands in asymmetric catalysis is

not extensively documented in current literature, the asymmetric synthesis of chiral 1,3-

dioxepine scaffolds represents a significant area of research. These seven-membered

heterocyclic compounds are valuable intermediates in the synthesis of various complex

molecules, including tetrahydrofuran derivatives and γ-butyrolactones. This document provides

detailed application notes and protocols for a highly efficient method to synthesize chiral 4,5-

dihydro-1,3-dioxepines via a bimetallic relay catalytic three-component tandem [4+3]-

cycloaddition reaction. This approach utilizes a rhodium(II) complex in conjunction with a chiral

N,N'-dioxide-Sm(III) complex to achieve high yields and excellent enantioselectivities.

Core Application: Asymmetric [4+3]-Cycloaddition
for the Synthesis of Chiral 4,5-Dihydro-1,3-
Dioxepines
A robust and highly enantioselective method for synthesizing chiral 4,5-dihydro-1,3-dioxepines

involves a rhodium(II)/chiral N,N'-dioxide-Sm(III) complex bimetallic relay catalysis. This three-

component tandem reaction utilizes β,γ-unsaturated α-ketoesters, aldehydes, and α-

diazoacetates to construct the 1,3-dioxepine ring system with high levels of stereocontrol.[1][2]

[3] The reaction proceeds smoothly to afford a variety of chiral 4,5-dihydro-1,3-dioxepines in up

to 97% yield and 99% enantiomeric excess (ee).[2][3]
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Quantitative Data Summary
The following tables summarize the performance of the catalytic system with various substrates

under optimized reaction conditions.

Table 1: Influence of Reaction Parameters on the Asymmetric [4+3]-Cycloaddition[2]

Entry Metal Salt Ligand Temp (°C) Yield (%) ee (%)

1 Yb(OTf)₃ L4-PrPr₂ -20 58 67

2 Yb(OTf)₃ L4-PrPr₂ -78 90 66

3 Sm(OTf)₃ L4-PrPr₂ -78 85 84

4 Sm(OTf)₃

(S)-

piperidine-2-

carboxylic

acid derived

-78 82 75

5 Sm(OTf)₃
L-ramipril

derived
-78 78 68

12 Sm(OTf)₃ L4-PrPr₂ -78 92 99

Reaction conditions: β,γ-unsaturated α-ketoester (0.10 mmol), aldehyde (3.0 equiv.), α-diazo

ester (3.0 equiv.), Rh₂(Piv)₄ (1.0 mol%), Sm(OTf)₃ (10 mol%), Ligand (12 mol%) in CH₂Cl₂ at

the specified temperature for 10 h under a N₂ atmosphere. Piv = pivaloyl.[2]

Table 2: Substrate Scope for the Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines[2]

| Product | R¹ in Ketoester | Ar in Ketoester | R² in Aldehyde | R³ in Diazoacetate | Yield (%) | ee

(%) | |---|---|---|---|---|---| | 4a | Me | Ph | Ph | Ph | 92 | 99 | | 4b | iPr | Ph | Ph | Ph | 85 | 98 | | 4c |

c-Pentyl | Ph | Ph | Ph | 72 | 85 | | 4d | Bn | Ph | Ph | Ph | 88 | 97 | | 4e | Me | 4-Me-C₆H₄ | Ph |

Ph | 95 | 99 | | 4f | Me | 4-F-C₆H₄ | Ph | Ph | 88 | 99 | | 4g | Me | 4-Cl-C₆H₄ | Ph | Ph | 85 | 99 | |

4h | Me | 4-Br-C₆H₄ | Ph | Ph | 82 | 99 | | 4i | Me | 3-Me-C₆H₄ | Ph | Ph | 91 | 98 | | 4o | Me | 2-

Naphthyl | Ph | Ph | 64 | 80 | | 4t | Me | Ph | 4-MeO-C₆H₄ | Ph | 95 | 98 | | 4u | Me | Ph | 4-tBu-

C₆H₄ | Ph | 91 | 97 | | 4v | Me | Ph | 4-F-C₆H₄ | Ph | 88 | 87 | | 4w | Me | Ph | 4-Cl-C₆H₄ | Ph | 85 |

92 | | 4x | Me | Ph | 4-Br-C₆H₄ | Ph | 81 | 93 |
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Optimized conditions from Table 1, entry 12 were used.[2]

Experimental Protocols
General Procedure for the Asymmetric Three-
Component [4+3]-Cycloaddition
Materials:

Rh₂(Piv)₄ (Rhodium(II) pivalate)

Sm(OTf)₃ (Samarium(III) trifluoromethanesulfonate)

Chiral N,N'-dioxide ligand (L4-PrPr₂)

β,γ-Unsaturated α-ketoester

Aldehyde

α-Diazoacetate

Dichloromethane (CH₂Cl₂), anhydrous

Nitrogen gas (N₂)

Protocol:

To a flame-dried Schlenk tube under a nitrogen atmosphere, add Sm(OTf)₃ (0.01 mmol, 10

mol%) and the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%).

Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30 minutes.

Cool the resulting solution to -78 °C in a dry ice/acetone bath.

In a separate vial, dissolve the β,γ-unsaturated α-ketoester (0.10 mmol, 1.0 equiv) and

Rh₂(Piv)₄ (0.001 mmol, 1.0 mol%) in anhydrous CH₂Cl₂ (0.5 mL).

In another vial, dissolve the aldehyde (0.30 mmol, 3.0 equiv) and the α-diazoacetate (0.30

mmol, 3.0 equiv) in anhydrous CH₂Cl₂ (0.5 mL).
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Add the solution of the ketoester and Rh₂(Piv)₄ to the cooled catalyst mixture.

Slowly add the solution of the aldehyde and diazoacetate to the reaction mixture via a

syringe pump over a period of 4 hours.

Stir the reaction mixture at -78 °C for an additional 6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a few drops of saturated aqueous NaHCO₃

solution.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

chiral 4,5-dihydro-1,3-dioxepine.

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid

chromatography (HPLC) analysis.[2]

Visualizations
Signaling Pathway: Proposed Catalytic Cycle
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Caption: Proposed bimetallic relay catalytic cycle for the asymmetric [4+3]-cycloaddition.
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Caption: General experimental workflow for the asymmetric synthesis of 1,3-dioxepines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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